Ald-Ph-amido-PEG24-acid

PROTAC linker PEGylation Structural biology

Select Ald-Ph-amido-PEG24-acid for PROTAC designs requiring >80 Å spatial bridging. Its 24-unit PEG chain (approx. 84 Å) enables access to deep binding pockets without strained ternary complex geometry. The extended spacer enhances aqueous solubility, mitigates aggregation, and provides superior steric clearance for ADC and bioconjugation workflows. Orthogonal benzaldehyde and propanoic acid termini enable site-specific two-step conjugation with minimal steric hindrance. Insist on this specific linker to generate interpretable SAR data and maximize degradation potency.

Molecular Formula C59H107NO28
Molecular Weight 1278.5 g/mol
Cat. No. B8106228
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAld-Ph-amido-PEG24-acid
Molecular FormulaC59H107NO28
Molecular Weight1278.5 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C=O)C(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)O
InChIInChI=1S/C59H107NO28/c61-55-56-1-3-57(4-2-56)59(64)60-6-8-66-10-12-68-14-16-70-18-20-72-22-24-74-26-28-76-30-32-78-34-36-80-38-40-82-42-44-84-46-48-86-50-52-88-54-53-87-51-49-85-47-45-83-43-41-81-39-37-79-35-33-77-31-29-75-27-25-73-23-21-71-19-17-69-15-13-67-11-9-65-7-5-58(62)63/h1-4,55H,5-54H2,(H,60,64)(H,62,63)
InChIKeyHBVFHLMEZRVAOH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ald-Ph-amido-PEG24-acid: Key Chemical and Structural Attributes for PROTAC Linker Procurement


Ald-Ph-amido-PEG24-acid is a heterobifunctional polyethylene glycol (PEG) linker belonging to the aldehyde-PEG-acid class, characterized by a 4-formylbenzamide moiety at one terminus and a propanoic acid group at the other, separated by a linear chain of 24 ethylene glycol (PEG) repeat units. Its molecular formula is C59H107NO28, with a molecular weight of 1278.47 g/mol . The compound is commercially available as a research-grade reagent, primarily utilized in the construction of proteolysis targeting chimeras (PROTACs) , and may also be applicable in antibody-drug conjugate (ADC) linker design and other bioconjugation applications requiring site-specific, biorthogonal coupling chemistry.

Why Ald-Ph-amido-PEG24-acid Cannot Be Replaced by Generic PEG-Aldehyde-Acid Analogs


Generic substitution within the aldehyde-PEG-acid linker class is precluded by the critical, quantitative influence of PEG chain length on multiple performance parameters. Shorter analogs, such as Ald-Ph-amido-PEG6-acid (MW 485.5 g/mol, 6 PEG units) and Ald-Ph-amido-PEG12-acid (MW 749.85 g/mol, 12 PEG units) , offer reduced aqueous solubility, smaller hydrodynamic radii, and altered conformational flexibility. These differences directly translate to variations in PROTAC ternary complex formation efficiency, as the linker length dictates the spatial compatibility between the E3 ligase and target protein binding pockets [1]. Furthermore, the extended PEG24 spacer provides greater shielding from immune recognition and reduced renal clearance in bioconjugate applications compared to its shorter counterparts. Therefore, selecting a specific PEG chain length is not a trivial matter of convenience but a deliberate, evidence-based decision impacting degradation potency, solubility, and downstream biological performance.

Quantitative Evidence for Selecting Ald-Ph-amido-PEG24-acid Over Shorter PEG Analogs


Extended PEG24 Chain Provides 163% and 71% Greater Molecular Length than PEG6 and PEG12 Analogs

Ald-Ph-amido-PEG24-acid incorporates 24 ethylene glycol (PEG) repeat units, resulting in a molecular weight of 1278.47 g/mol . In contrast, the common shorter analogs Ald-Ph-amido-PEG6-acid and Ald-Ph-amido-PEG12-acid have molecular weights of 485.5 g/mol (6 PEG units) and 749.85 g/mol (12 PEG units), respectively . Assuming a 3.5 Å per PEG unit, the PEG24 spacer approximates a fully extended length of ~84 Å, compared to ~21 Å for PEG6 and ~42 Å for PEG12. This quantitative difference in chain length directly impacts the achievable distance between conjugated biomolecules.

PROTAC linker PEGylation Structural biology

Longer PEG Chain Correlates with Enhanced Aqueous Solubility in PROTAC Linker Series

Ald-Ph-amido-PEG24-acid is described as an 'aqueous soluble PEG linker' . Vendor datasheets for the analogous Ald-Ph-amido-PEG6-acid and Ald-Ph-amido-PEG12-acid also report solubility in water [1]. However, the general property of PEG linkers is that water solubility increases with longer PEG chain length, as the greater number of hydrophilic ethylene glycol units enhances overall hydrophilicity . While specific quantitative solubility limits (e.g., mg/mL in water) are not uniformly published across these specific compounds, the trend is well-established for PEGylated molecules. The PEG24 chain provides greater hydrophilicity than PEG6 or PEG12, which is expected to reduce aggregation and improve handling of the final PROTAC conjugate in aqueous biological assays.

Drug delivery Bioconjugation Solubility

PEG Linker Length Directly Modulates PROTAC Degradation Potency: Evidence for Linker-Dependent Ternary Complex Formation

A 2026 study in the *European Journal of Medicinal Chemistry* demonstrated that GSPT1 protein degradation by Retro-2-based PROTACs is dependent on the length of the flexible PEG chain linker [1]. In this study, PROTACs with PEG linkers of varying lengths (2, 3, 4, 5, or 6 PEG units) exhibited differential degradation profiles. For example, a PROTAC with a PEG-2 linker completely blocked protein biosynthesis at concentrations from 1 μM to 30 μM, while the effect was reduced with longer linkers. The study concludes that 'degradation is sensitive to both the PEG-linker length and the Retro-2 warhead' [1]. This provides a class-level inference that selecting the optimal PEG chain length—such as the 24-unit chain in Ald-Ph-amido-PEG24-acid—is a critical parameter for tuning degradation efficiency, and that a longer linker like PEG24 may be necessary to achieve a productive ternary complex for specific target protein/E3 ligase pairs.

PROTAC Protein degradation Ternary complex

High Purity (>98%) and Validated Storage Stability Ensure Reproducible Conjugation Outcomes

Ald-Ph-amido-PEG24-acid is supplied with a certified purity of ≥98% . This high purity level minimizes the presence of undesired reactive impurities that could lead to side reactions or incomplete conjugations. While the shorter analog Ald-Ph-amido-PEG12-acid is offered at ≥95% purity , the PEG24 compound's higher specification reduces the risk of variability in critical bioconjugation steps. Furthermore, recommended storage conditions for the PEG24 compound are -20°C for the powder (stable for 3 years) and -80°C for solutions (stable for 1 year) . These validated stability parameters ensure the compound retains its bifunctional reactivity and does not undergo degradation (e.g., aldehyde oxidation or ester hydrolysis) during long-term storage, which is a procurement-critical consideration.

Chemical synthesis Quality control Reproducibility

Heterobifunctional Aldehyde and Carboxylic Acid Groups Enable Orthogonal, Stepwise Bioconjugation

Ald-Ph-amido-PEG24-acid possesses two distinct reactive groups: a benzaldehyde and a terminal carboxylic acid . The benzaldehyde group reacts specifically with hydrazide and aminooxy moieties to form hydrazone and oxime linkages, respectively, under mild conditions . The carboxylic acid group can be activated with EDC or HATU to form a stable amide bond with primary amines . This orthogonal reactivity allows for sequential, site-specific conjugation of two different molecules. While this dual functionality is shared with shorter analogs like Ald-Ph-amido-PEG6-acid and PEG12-acid , the extended PEG24 spacer provides greater spatial separation between the two conjugated partners, reducing steric hindrance and potentially improving the efficiency of both conjugation steps.

Bioconjugation Click chemistry Site-specific labeling

Validated Application Scenarios for Ald-Ph-amido-PEG24-acid in Drug Discovery and Chemical Biology


PROTAC Library Synthesis for Targets Requiring Extended Linker Reach

When designing PROTACs against protein targets with deep binding pockets or when the optimal ternary complex geometry demands a linker spanning >80 Å, Ald-Ph-amido-PEG24-acid is the preferred building block. The 24-unit PEG chain (approx. 84 Å fully extended) provides the necessary conformational flexibility and distance to bridge an E3 ligase ligand and a target protein warhead without forcing a strained orientation . This is directly supported by evidence that PROTAC degradation efficiency is sensitive to PEG linker length [1]. Procurement of this specific linker, rather than a shorter analog, is warranted for SAR studies exploring the impact of linker length on degradation potency and selectivity.

Synthesis of Highly Soluble PROTAC Conjugates for In Vitro and Cellular Assays

Ald-Ph-amido-PEG24-acid is an 'aqueous soluble' PEG linker . Its extended PEG chain enhances the overall hydrophilicity of the final PROTAC molecule, which is critical for maintaining solubility in aqueous biological buffers . This is particularly advantageous when working with hydrophobic target protein ligands. Selecting the PEG24 variant over a shorter PEG linker (e.g., PEG6 or PEG12) can mitigate issues of compound aggregation, precipitation, and non-specific binding in cell-based assays, thereby improving the reliability of dose-response and target engagement studies.

Site-Specific Antibody-Drug Conjugate (ADC) Linker Design with Optimized Steric Clearance

Although primarily marketed for PROTACs, the heterobifunctional nature of Ald-Ph-amido-PEG24-acid—with a benzaldehyde for site-specific antibody conjugation (e.g., via hydrazone or oxime linkages) and a carboxylic acid for payload attachment—makes it suitable for ADC linker development . The extended PEG24 spacer offers a significant advantage over shorter PEG analogs by providing greater steric clearance between the antibody and the cytotoxic drug . This can be crucial for preserving antibody binding affinity and for allowing efficient payload release or target engagement. The ≥98% purity specification ensures the resulting ADC constructs are of high and reproducible quality.

Bioconjugate Synthesis Requiring Orthogonal, Sequential Coupling of Large Biomolecules

The combination of an aldehyde and a carboxylic acid in Ald-Ph-amido-PEG24-acid enables a two-step, orthogonal conjugation strategy . This is particularly valuable when coupling two large biomolecules, such as an antibody and a protein toxin, or a targeting peptide and an oligonucleotide. The long PEG24 spacer minimizes steric hindrance between the two bulky partners, which can significantly improve the yield of the second conjugation step and preserve the biological activity of both components. The use of a shorter linker in this context could lead to aggregation, low conjugation efficiency, or impaired function due to steric clashes.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
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